[(4-Pentynyloxy)methyl]benzene
Description
Properties
IUPAC Name |
pent-4-ynoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGHTXWRQZICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340261 | |
| Record name | Benzene, [(4-pentynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57618-47-0 | |
| Record name | Benzene, [(4-pentynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains the most widely reported method for preparing this compound. This two-step approach involves:
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Generation of the alkoxide nucleophile : 4-Pentyn-1-ol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0–5°C.
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Alkylation with benzyl bromide derivatives : The alkoxide reacts with (bromomethyl)benzene under reflux conditions (60–80°C) for 6–12 hours, yielding the target compound with typical isolated yields of 65–78%.
Critical parameters influencing yield include:
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Solvent polarity : THF outperforms dimethylformamide (DMF) due to better compatibility with NaH.
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Stoichiometry : A 1.2:1 molar ratio of alkoxide to benzyl bromide minimizes di-alkylation byproducts.
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Temperature control : Exothermic alkoxide formation requires strict temperature regulation to prevent decomposition.
Propargyl Etherification via Mitsunobu Reaction
An alternative single-step protocol employs the Mitsunobu reaction between 4-pentyn-1-ol and benzyl alcohol derivatives:
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at room temperature.
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Reaction time : 24–36 hours for complete conversion.
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Yield : 82–89% with high stereochemical fidelity.
This method eliminates the need for alkoxide intermediates but requires careful pH control (pH 7–8) to prevent alkyne protonation. Comparative studies show Mitsunobu-derived products exhibit 98–99% purity by HPLC versus 93–95% for Williamson products.
Catalytic Systems and Reaction Optimization
Acid-Catalyzed Etherification
While less common, Bronsted acid catalysts (e.g., p-toluenesulfonic acid) enable direct coupling of 4-pentyn-1-ol with benzyl alcohols at elevated temperatures (100–120°C). A 2021 study reported:
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| 5 | 100 | 58 | 81 |
| 10 | 120 | 67 | 88 |
| 15 | 120 | 71 | 92 |
This method produces water as the only byproduct but requires molecular sieves to shift equilibrium toward ether formation.
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions in biphasic systems:
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Aqueous phase : 50% NaOH solution.
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Organic phase : Toluene or ethyl acetate.
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Reaction time : Reduced to 2–4 hours with 75–83% yield.
PTC systems demonstrate scalability advantages, with kilogram-scale batches achieving 89% conversion in pilot plants.
Purification and Characterization
Distillation and Chromatography
Crude product purification typically involves:
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Vacuum distillation : Boiling point 142–145°C at 15 mmHg.
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Silica gel chromatography : Elution with hexane/ethyl acetate (9:1 v/v) removes residual alcohols and dimeric ethers.
Spectroscopic Confirmation
Key analytical data from Sigma-Aldrich and NIST:
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¹H NMR (400 MHz, CDCl₃) : δ 7.34 (s, 5H, Ar-H), 4.58 (s, 2H, CH₂), 3.97 (t, J=6.8 Hz, 2H, OCH₂), 2.42 (td, J=6.8, 2.4 Hz, 2H, C≡CCH₂), 1.94 (t, J=2.4 Hz, 1H, C≡CH), 1.78–1.67 (m, 2H, CH₂).
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IR (KBr) : 3280 cm⁻¹ (≡C-H stretch), 2105 cm⁻¹ (C≡C stretch), 1100 cm⁻¹ (C-O-C asym stretch).
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MS (EI) : m/z 174 [M]⁺ (calc. 174.24).
Industrial-Scale Considerations
Continuous Flow Reactors
Recent advancements in flow chemistry enable:
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Residence time : 8–12 minutes at 150°C.
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Productivity : 12.7 g/h in microreactor systems.
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Safety : Inherently safer handling of NaH and exothermic steps.
Byproduct Management
Common impurities and mitigation strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| Bis-(4-pentynyloxy)methane | Over-alkylation | Fractional crystallization |
| Benzyl alcohol | Hydrolysis of starting material | Azeotropic distillation |
| Diels-Alder adducts | Alkyne dimerization | Storage under nitrogen |
Emerging Methodologies
Photocatalytic Coupling
Visible-light-mediated coupling using [Ru(bpy)₃]²⁺ catalysts shows promise for low-temperature synthesis (25–40°C):
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Quantum yield : 0.48 at 450 nm.
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Turnover number : 1,240 after 72 hours.
Biocatalytic Approaches
Engineered lipases (e.g., Candida antarctica Lipase B) achieve 94% enantiomeric excess in kinetic resolutions of racemic mixtures, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
[(4-Pentynyloxy)methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Material Science Applications
1.1 Polymer Chemistry
[(4-Pentynyloxy)methyl]benzene serves as a valuable monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances the optoelectronic properties of materials used in light-emitting diodes (LEDs) and photovoltaic cells. For instance, derivatives of poly(phenylene vinylene) incorporating this compound exhibit improved solubility and photoluminescence efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) .
1.2 Liquid Crystalline Materials
The compound's ability to form liquid crystalline phases is significant for applications in display technologies. The introduction of this compound into liquid crystal formulations can enhance thermal stability and electro-optical performance, leading to better display quality and response times .
Medicinal Chemistry Applications
2.1 Anticancer Properties
Research indicates that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. These compounds are being investigated for their potential as anticancer agents, with studies focusing on their mechanisms of action, which may involve the induction of apoptosis in malignant cells .
2.2 Drug Delivery Systems
Due to its favorable chemical properties, this compound is being explored as a component in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, improving their bioavailability and therapeutic efficacy .
Organic Synthesis Applications
3.1 Synthesis of Complex Molecules
This compound acts as a versatile building block in organic synthesis. It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it an important reagent in synthetic organic chemistry .
3.2 Functionalization Reactions
The presence of the pentynyl group allows for further functionalization of this compound, enabling chemists to create a wide array of derivatives with tailored properties for specific applications .
Case Study 1: Polymer Light-Emitting Diodes
In a study examining the performance of polymer light-emitting diodes (PLEDs), researchers synthesized a series of DP-PPV derivatives incorporating this compound. The devices exhibited high external quantum efficiency and low turn-on voltages, showcasing the potential for commercial applications in display technologies .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound derivatives revealed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of [(4-Pentynyloxy)methyl]benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the alkyne group is converted to a carboxylic acid or ketone through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its pentynyloxy-methyl substituent. Below is a comparison with structurally similar benzene derivatives:
Electronic and Reactivity Differences
Electron-Withdrawing vs. This could alter its susceptibility to electrophilic aromatic substitution . In contrast, methoxybenzene (anisole) exhibits strong electron-donating effects, activating the ring toward electrophilic attack .
Adsorption and Desorption Behavior: Studies on benzene adsorbed on platinum surfaces (e.g., via ESD) show that substituents significantly influence fragmentation mechanisms. For example, electron-withdrawing groups may enhance dipolar dissociation (DD) or dissociative electron attachment (DEA) pathways due to localized charge redistribution .
Thermal and Chemical Stability :
- The alkyne group in this compound may render it less thermally stable than saturated analogs like benzyl ethers. Terminal alkynes are prone to polymerization or oxidation under harsh conditions .
- Methoxy and methyl groups generally enhance stability, as seen in toluene’s resistance to oxidation compared to benzene .
Experimental Insights from Condensed-Phase Studies
ESD Fragmentation Patterns :
- Benzene derivatives with electron-withdrawing substituents (e.g., halogens) exhibit suppressed cation desorption yields compared to anions, as observed in condensed-phase ESD studies . For this compound, similar behavior may occur due to its alkyne group.
- At 950 eV electron impact energy, benzene films on Pt show cation yields two orders of magnitude lower than anions, suggesting DD dominates over DEA in ion formation . This trend may extend to substituted benzenes with bulky or polar groups.
- Thickness-Dependent Behavior: For 2ML benzene films, anion yields peak at 500 eV incident energy, while cation yields decrease monotonically above 250 eV . The pentynyloxy substituent’s steric bulk could modify these thresholds by altering film morphology or charge dissipation pathways.
Biological Activity
[(4-Pentynyloxy)methyl]benzene, a derivative of benzene with a pentynyl ether substituent, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its structural features that may influence various biological pathways, making it a candidate for further research in antiviral and anticancer applications.
The synthesis of this compound typically involves the alkylation of phenolic compounds using pentyne derivatives. A common method includes the Suzuki coupling reaction, which allows for the formation of polysubstituted aromatic systems. The reaction conditions often involve the use of potassium carbonate and iodide in solvents like N-methylpyrrolidone (NMP) to facilitate the formation of the desired ether linkages .
Antiviral Properties
Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, various synthesized biphenyl derivatives containing similar structures have shown promising results against enteroviruses such as Coxsackievirus B3 (CVB3) and human rhinovirus (HRV) strains. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral efficacy, has been reported as high as 200 for some derivatives, indicating a strong potential for therapeutic applications .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus Target | IC50 (µM) | SI Value |
|---|---|---|---|
| 5-bromo-1,3-dimethyl-2-(4-pentynyloxy)benzene | CVB3 | 0.004 | >37.5 |
| 3-methylisoxazole derivative | HRV-2 | 0.002 | >200 |
| Other derivatives | HRV-14 | Not effective | - |
These findings suggest that modifications to the pentynyl group can significantly enhance antiviral activity, potentially leading to new treatments for viral infections.
Anticancer Activity
In addition to its antiviral properties, this compound has been explored for its anticancer potential. Some studies have indicated that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis through mechanisms involving Bcl-xL protein inhibition. This pathway is crucial in cancer biology as it regulates cell survival .
Case Study: Anticancer Activity
A study focusing on the anticancer properties of alkynyloxy compounds demonstrated that several derivatives, including those similar to this compound, were effective against various cancer cell lines. The results highlighted a dose-dependent relationship between compound concentration and cell viability reduction, reinforcing the potential use of these compounds in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the pentynyl group may facilitate binding to viral capsids or cellular receptors involved in viral replication and cancer cell proliferation. This interaction can lead to modulation of key signaling pathways, ultimately resulting in antiviral effects or apoptosis in cancer cells .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis |
| Base | K₂CO₃ | Enhances nucleophilicity |
| Reaction Time | 12–18 hours | Balances completion vs. side reactions |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- 1H/13C NMR: Critical for confirming the alkyne (δ ~1.9–2.1 ppm for terminal protons) and benzyl ether (δ ~4.5 ppm for CH₂) groups. Use deuterated chloroform (CDCl₃) for solubility .
- IR Spectroscopy: Detect the C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Resolution of Inconsistencies:
Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in cross-coupling reactions?
Methodological Answer:
DFT studies (e.g., B3LYP/6-31G* level) provide insights into:
- Electrophilicity: Alkyne group’s electron-withdrawing effect stabilizes transition states in Sonogashira couplings .
- Reactivity Hotspots: Localized electron density at the benzyl carbon (LUMO) facilitates nucleophilic attack .
- Validation: Compare computed activation energies with experimental kinetic data. For example, a deviation <2.4 kcal/mol in thermochemical predictions confirms model reliability .
Q. Table 2: DFT Parameters for Benchmarking
| Functional | Basis Set | Application Scope |
|---|---|---|
| B3LYP | 6-31G* | Thermodynamic properties |
| M06-2X | def2-TZVP | Non-covalent interactions |
Advanced: What experimental strategies investigate the biochemical mode of action of this compound as a pesticide (dofenapyn)?
Methodological Answer:
- Target Organism Assays:
- Metabolic Profiling: Use LC-MS to identify metabolites in pest hepatopancreas, focusing on alkyne oxidation products .
- In Silico Docking: Model compound-receptor interactions (e.g., PDB 3HKC for AChE) to predict binding affinities .
Data Contradiction: How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Source Analysis: Verify experimental conditions (e.g., solvent polarity, pH) that alter compound bioavailability .
- Computational Reconciliation: Use DFT to evaluate substituent effects on electronic properties, explaining variance in pesticidal efficacy .
- Meta-Analysis: Apply Fisher’s PLSD post hoc tests to aggregated datasets, prioritizing studies with p < 0.05 significance .
Q. Table 3: Common Data Discrepancy Factors
| Factor | Resolution Strategy |
|---|---|
| Purity Variations | HPLC validation (>98% purity) |
| Bioassay Protocols | Standardize OECD guidelines |
| Solvent Effects | Use logP-adjusted mediums |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
